molecular formula C6H16Si B108246 Triethyl(silane-d) CAS No. 1631-33-0

Triethyl(silane-d)

Cat. No. B108246
CAS RN: 1631-33-0
M. Wt: 117.28 g/mol
InChI Key: AQRLNPVMDITEJU-WHRKIXHSSA-N
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Patent
US06071935

Procedure details

(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester (988 mg, 3.30 mmol) was dissolved in CH2Cl2 (20 ml) under an atmosphere of dry N2. To this solution was added triethylsilane (2.10 ml, 13.2 mmol), triethylamine (330 μl, 2.37 mmol) and palladium(II) chloride (165 mg). The reaction was then heated to reflux and stirred at this temperature for one hour. The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml). The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH. The CH2Cl2 layer was dried over MgSO4, filtered and concentrated under vacuum to give the titled compound along with unreacted triethylsilane: C.I. m/z 166 [M+1].
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
Quantity
988 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)N[CH2:11][CH:12]1[CH2:17][CH:16]2[CH2:18][CH:14]([C:15]2([CH3:20])[CH3:19])[C:13]1=[CH2:21])C1C=CC=CC=1.[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[CH2:30]([N:32](CC)CC)C>C(Cl)Cl.[Pd](Cl)Cl>[CH3:20][C:15]1([CH3:19])[CH:14]2[CH2:18][CH:16]1[CH2:17][CH:12]([CH2:11][CH2:30][NH2:32])[C:13]2=[CH2:21].[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24]

Inputs

Step One
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
Quantity
988 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC1C(C2C(C(C1)C2)(C)C)=C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
330 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
165 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml)
CUSTOM
Type
CUSTOM
Details
The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C2CC(C(C1C2)=C)CCN)C
Name
Type
product
Smiles
C(C)[SiH](CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06071935

Procedure details

(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester (988 mg, 3.30 mmol) was dissolved in CH2Cl2 (20 ml) under an atmosphere of dry N2. To this solution was added triethylsilane (2.10 ml, 13.2 mmol), triethylamine (330 μl, 2.37 mmol) and palladium(II) chloride (165 mg). The reaction was then heated to reflux and stirred at this temperature for one hour. The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml). The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH. The CH2Cl2 layer was dried over MgSO4, filtered and concentrated under vacuum to give the titled compound along with unreacted triethylsilane: C.I. m/z 166 [M+1].
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
Quantity
988 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)N[CH2:11][CH:12]1[CH2:17][CH:16]2[CH2:18][CH:14]([C:15]2([CH3:20])[CH3:19])[C:13]1=[CH2:21])C1C=CC=CC=1.[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[CH2:30]([N:32](CC)CC)C>C(Cl)Cl.[Pd](Cl)Cl>[CH3:20][C:15]1([CH3:19])[CH:14]2[CH2:18][CH:16]1[CH2:17][CH:12]([CH2:11][CH2:30][NH2:32])[C:13]2=[CH2:21].[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24]

Inputs

Step One
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
Quantity
988 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC1C(C2C(C(C1)C2)(C)C)=C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
330 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
165 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml)
CUSTOM
Type
CUSTOM
Details
The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C2CC(C(C1C2)=C)CCN)C
Name
Type
product
Smiles
C(C)[SiH](CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.